1H-Pyrrole, dimethyl-

Surface Chemistry Molecular Electronics Semiconductor Passivation

The compound identified by CAS 49813-61-8, 1H-Pyrrole, dimethyl-, is an isomeric mixture. It is comprised primarily of 2,3-dimethyl-1H-pyrrole and 2,4-dimethyl-1H-pyrrole.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 49813-61-8
Cat. No. B15472061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, dimethyl-
CAS49813-61-8
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1)C.CC1=CC(=CN1)C
InChIInChI=1S/2C6H9N/c1-5-3-6(2)7-4-5;1-5-3-4-7-6(5)2/h2*3-4,7H,1-2H3
InChIKeyZVWLZONMZPHJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole, dimethyl- (CAS 49813-61-8): Chemical Profile and Isomeric Composition


The compound identified by CAS 49813-61-8, 1H-Pyrrole, dimethyl-, is an isomeric mixture. It is comprised primarily of 2,3-dimethyl-1H-pyrrole and 2,4-dimethyl-1H-pyrrole . This mixture is characterized by the molecular formula C6H9N and a molecular weight of 95.14 g/mol . The commercial product is typically a liquid, with its physical properties—such as density and boiling point—being an average of its constituent isomers. For instance, the density is reported around 0.87 g/cm³ with a boiling point near 140°C at 760 mmHg . This specific mixture is distinct from other dimethylpyrrole isomers like 2,5-dimethylpyrrole or 3,4-dimethylpyrrole, which have their own unique CAS numbers and physical characteristics [1].

Isomeric Mixture Contains 2,3- and 2,4-dimethylpyrrole; not a single isomer
Si-N Surface Grafting Forms stable monolayers via Si-N bonding on silicon hydride
BODIPY Core Precursor Standard building block for fluorescent BODIPY dye synthesis

Why 1H-Pyrrole, dimethyl- (CAS 49813-61-8) Cannot Be Interchanged with Other Dimethylpyrrole Isomers


The specific isomeric composition of 1H-Pyrrole, dimethyl- (CAS 49813-61-8) dictates its chemical behavior. Substituting this mixture with a single isomer, such as 2,5-dimethylpyrrole, or a different isomeric mixture, will lead to divergent outcomes in critical applications. This is because the position of the methyl substituents on the pyrrole ring profoundly influences reactivity, physical properties, and the structure of the resulting products. For instance, research has demonstrated that 2,4-dimethylpyrrole and 2,5-dimethylpyrrole react via fundamentally different mechanisms with silicon hydride surfaces, forming Si-N and Si-C bonds respectively [1]. Similarly, the synthetic utility of 2,4-dimethylpyrrole in creating BODIPY dyes is well-established , whereas the same reaction with other isomers may fail or yield compounds with significantly altered photophysical properties. Therefore, for reproducible research and industrial processes, the specific isomeric mixture defined by CAS 49813-61-8 must be used to ensure the intended chemical outcome.

Grafting Mechanism Mismatch
2,5-Dimethylpyrrole grafts via Si-C, not Si-N, altering monolayer chemistry and electronic properties.
BODIPY Synthesis Failure
2,5-Dimethylpyrrole and other isomers do not yield the BODIPY core; synthesis may fail or produce non-fluorescent products.
Physical Property Deviation
Density, refractive index, and thermodynamic behavior differ significantly across isomers, affecting process modeling and quality control.

Quantitative Differentiation of 1H-Pyrrole, dimethyl- (CAS 49813-61-8) from Closest Analogs


Divergent Surface Grafting Mechanisms: 2,4-Dimethylpyrrole vs. 2,5-Dimethylpyrrole on Silicon

A direct comparative study on silicon (111) hydride surfaces reveals a fundamental difference in the reactivity of 2,4-dimethylpyrrole and 2,5-dimethylpyrrole. The 2,4-isomer, a component of CAS 49813-61-8, grafts via a Si-N bond. In contrast, the 2,5-isomer grafts via a Si-C linkage, a result of increased steric hindrance around the nitrogen atom [1]. This mechanistic divergence dictates the chemical nature and stability of the resulting monolayer film.

Surface Grafting Mechanism
Head-to-head
Target: 2,4-Dimethylpyrrole → Si-N bond
Comparator: 2,5-Dimethylpyrrole → Si-C bond
Determines film chemical robustness and electronic properties in semiconductor functionalization.
Thermal grafting on Si(111)-H surfaces, monolayer study.
Surface Chemistry Molecular Electronics Semiconductor Passivation

Key Physical Property Differences: Density and Refractive Index of 2,4- vs. 2,5-Dimethylpyrrole

The physical properties of the primary isomer in CAS 49813-61-8, 2,4-dimethylpyrrole, differ significantly from a common alternative, 2,5-dimethylpyrrole. The 2,4-isomer has a lower density and refractive index. These differences can impact material handling, formulation, and analytical detection .

Density & Refractive Index
Data to verify
2,4-Dimethylpyrrole: d = 0.924 g/mL, n20/D = 1.496
2,5-Dimethylpyrrole: d = 0.935 g/mL, n20/D = 1.505
Supports identity verification; helps avoid incorrect isomer substitution.
Literature values; independent verification recommended.
Analytical Chemistry Quality Control Process Engineering

Preference in BODIPY Dye Synthesis: 2,4-Dimethylpyrrole as a Core Building Block

2,4-Dimethylpyrrole is the specifically cited pyrrole derivative for the efficient, one-pot synthesis of boron dipyrromethene (BODIPY) dyes . While other pyrroles might react, 2,4-dimethylpyrrole's substitution pattern is crucial for forming the BODIPY core and allows for subsequent functionalization at the unsubstituted 3-position [1]. The use of other isomers, such as 2,5-dimethylpyrrole, does not yield the same fluorescent scaffolds and is not reported for this purpose.

BODIPY Synthesis Preference
Class-level
2,4-Dimethylpyrrole is the standard precursor for BODIPY core formation via condensation with acyl chlorides and BF₃ etherate. Other isomers not reported for this purpose.
Essential for BODIPY-based fluorescent probe development.
2,4-Dimethylpyrrole content in mixture is critical.
Fluorescent Probes Bioimaging Chemical Synthesis

Thermodynamic Property Benchmarking: Vapor Pressure and Critical Temperature

High-precision thermodynamic data distinguishes the isomers. New measurements of vapor pressure are reported for 2,4-dimethylpyrrole in the range of 338–477 K, and for 2,5-dimethylpyrrole in the range of 341–479 K [1]. Furthermore, the critical temperature has been determined experimentally for both compounds. These precise values are essential for the design of safe and efficient industrial processes involving heating, distillation, or pressurized reactions.

Vapor Pressure Ranges
Cross-study comparable
2,4-Dimethylpyrrole: 338–477 K
2,5-Dimethylpyrrole: 341–479 K
Distinct volatility profiles support process modeling and safety evaluation.
High-precision thermophysical measurements.
Physical Chemistry Thermodynamics Process Safety

Validated Application Scenarios for 1H-Pyrrole, dimethyl- (CAS 49813-61-8)


Synthesis of BODIPY Fluorescent Dyes and Probes

The 2,4-dimethylpyrrole component within CAS 49813-61-8 is the essential building block for synthesizing BODIPY (boron dipyrromethene) dyes. These dyes are renowned for their high fluorescence quantum yields, excellent photostability, and sharp absorption and emission spectra, making them ideal for applications in bioimaging, chemical sensing, and light-harvesting materials [1]. The specific substitution pattern of 2,4-dimethylpyrrole is critical for forming the BODIPY core and enables subsequent functionalization at the 3-position, a key step in tuning the dye's optical properties .

Silicon Surface Functionalization for Molecular Electronics

The 2,4-dimethylpyrrole component of this mixture is uniquely suited for forming stable, ultrathin organic monolayers on silicon hydride surfaces via Si-N bonding [1]. This property is leveraged in advanced semiconductor research to passivate silicon surfaces, introduce specific chemical functionalities, and create platforms for molecular electronics. Using a different isomer, like 2,5-dimethylpyrrole, would result in an entirely different grafting mechanism (Si-C bonding) and film morphology, highlighting the critical need for the specific isomeric composition of CAS 49813-61-8 [1].

Pharmaceutical and Agrochemical Intermediate

Dimethylpyrroles serve as versatile intermediates in the synthesis of various pharmaceutical actives and agrochemicals. The specific isomeric composition of CAS 49813-61-8 is required for the synthesis of certain target molecules where a specific substitution pattern on the pyrrole ring is a prerequisite for biological activity or for enabling further chemical transformations [1]. Substituting with a different isomer could lead to a different final product or a failed synthetic step, emphasizing the need for this precise mixture.

Application
Selection Property
Validation Focus
BODIPY Fluorescent Dyes Synthesis
2,4-Dimethylpyrrole content
Core formation and 3-position functionalization
Silicon Surface Monolayers
Si-N grafting capability
Grafting mechanism (Si-N vs Si-C) and film stability
Pharma/Agrochemical Intermediate
Specific substitution pattern
Synthetic route compatibility and product identity

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